molecular formula C7H6F3N B1303332 (2,4,6-Trifluorophenyl)methanamine CAS No. 214759-21-4

(2,4,6-Trifluorophenyl)methanamine

Cat. No. B1303332
CAS RN: 214759-21-4
M. Wt: 161.12 g/mol
InChI Key: RCHOKTKXVKKNBC-UHFFFAOYSA-N
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Description

“(2,4,6-Trifluorophenyl)methanamine” is a chemical compound with the molecular formula C7H6F3N .


Synthesis Analysis

The synthesis of “(2,4,6-Trifluorophenyl)methanamine” involves several steps. The raw material is processed under reduced pressure to recover the solvent. The residue is then treated with dichloromethane and cooled to 0-5 °C with an ice bath. The pH is adjusted to about 10 with liquid caustic, and the organic phase is separated. The organic phase is dried with anhydrous sodium sulfate .


Molecular Structure Analysis

The molecular structure of “(2,4,6-Trifluorophenyl)methanamine” is represented by the InChI code 1S/C7H6F3N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H,3,11H2 . The molecular weight of this compound is 161.13 .


Physical And Chemical Properties Analysis

“(2,4,6-Trifluorophenyl)methanamine” is a solid or liquid at room temperature . It should be stored in a refrigerator and kept in a dark place under an inert atmosphere .

Scientific Research Applications

Organic Synthesis: Building Block for Fluorinated Compounds

(2,4,6-Trifluorophenyl)methanamine: serves as a versatile building block in organic synthesis. Its trifluorophenyl group is particularly valuable for introducing fluorine atoms into target molecules, which can significantly alter their chemical and physical properties. This compound is used to synthesize a wide range of fluorinated derivatives that have applications in pharmaceuticals, agrochemicals, and materials science .

Pharmaceutical Research: Precursor for Drug Development

In pharmaceutical research, (2,4,6-Trifluorophenyl)methanamine is utilized as a precursor for the development of new drugs. The incorporation of fluorine atoms can enhance the biological activity, metabolic stability, and membrane permeability of therapeutic agents. Researchers are exploring its use in creating novel compounds with potential antifungal, antibacterial, and anticancer properties .

Material Science: Modifier for Polymer Properties

The trifluorophenyl group of (2,4,6-Trifluorophenyl)methanamine is also of interest in material science. When incorporated into polymers, it can improve the material’s thermal stability, chemical resistance, and mechanical strength. This makes it a valuable additive in the production of high-performance plastics and coatings .

Catalysis: Ligand for Transition Metal Catalysts

(2,4,6-Trifluorophenyl)methanamine: can act as a ligand for transition metal catalysts. The electron-withdrawing nature of the trifluorophenyl group can influence the electronic properties of the metal center, thereby affecting the catalyst’s activity and selectivity. This is particularly useful in catalytic processes such as hydrogenation, carbon-carbon bond formation, and oxidation reactions .

Analytical Chemistry: Reagent for Fluorination Reactions

In analytical chemistry, (2,4,6-Trifluorophenyl)methanamine is employed as a reagent for fluorination reactions. It is used to introduce fluorine atoms into organic molecules, which can be detected and quantified using techniques like nuclear magnetic resonance (NMR) spectroscopy. This is important for the structural elucidation of complex organic compounds .

Dye and Pigment Industry: Intermediate for Dye Synthesis

This compound finds application in the dye and pigment industry as an intermediate for the synthesis of dyes. The presence of the trifluorophenyl group can confer unique optical properties to the dyes, such as enhanced brightness and stability against photobleaching. These dyes are used in textiles, inks, and biological staining .

Environmental Science: Tracer for Atmospheric Studies

(2,4,6-Trifluorophenyl)methanamine: can be used as a tracer in atmospheric studies. Its fluorinated structure allows for easy detection and monitoring in the environment. Researchers use it to study the transport and fate of organic pollutants in the atmosphere .

Biochemistry: Probe for Enzyme Mechanisms

Finally, in biochemistry, (2,4,6-Trifluorophenyl)methanamine is used as a probe to study enzyme mechanisms. The fluorine atoms can act as reporters in enzymatic reactions, providing insights into the active site environment and substrate interactions. This information is crucial for understanding enzyme function and designing enzyme inhibitors .

Safety And Hazards

“(2,4,6-Trifluorophenyl)methanamine” is associated with several hazards. It can cause severe skin burns and eye damage . The compound has been assigned the GHS07 pictogram, and the associated hazard statements are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

(2,4,6-trifluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHOKTKXVKKNBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CN)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380348
Record name (2,4,6-trifluorophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4,6-Trifluorophenyl)methanamine

CAS RN

214759-21-4
Record name (2,4,6-trifluorophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trifluorobenzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4,6-Trifluorobenzylamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BBD24FMX8B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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